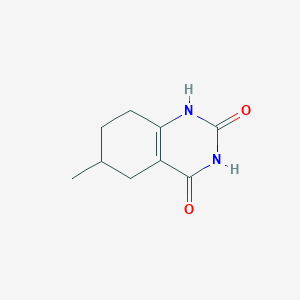

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

6-methyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h5H,2-4H2,1H3,(H2,10,11,12,13) |

InChI Key |

ZNZDCMKSVKLRRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)C(=O)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Urea-Mediated Cyclization

A principal route to 6-Me-THQD involves cyclocondensation between methyl-substituted cyclohexane-1,3-dione derivatives and urea or thiourea. Source describes a protocol where 6-methylcyclohexane-1,3-dione reacts with urea in aqueous acetic acid (pH 5–6) at 85–95°C for 1–3 hours, yielding 6-Me-THQD after cooling and filtration. This method leverages acid catalysis to promote cyclization, with the methyl group introduced via the starting dione. Typical yields range from 65–78%, contingent on pH control and purity of the dione precursor.

Ethyl Anthranilate-Based Synthesis

Source reports an alternative approach using ethyl anthranilate and methylated pyridine derivatives. Heating 2-amino-4-methylpyridine with ethyl anthranilate in dimethylformamide (DMF) at 120°C for 20 hours induces cyclocondensation, forming 6-Me-THQD in 51% yield. The methyl group originates from the pyridine substrate, and the reaction proceeds via intermediate ureide formation followed by intramolecular cyclization. This method’s efficiency is sensitive to electronic effects; electron-withdrawing groups on the pyridine ring reduce cyclization rates.

Multi-Step Synthetic Routes

Dibenzylamine Protection and Deprotection

A sophisticated route from Source involves sequential protection, chlorination, and coupling steps. Beginning with N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine, the protocol proceeds through:

-

Ring-opening aminolysis to install the dibenzylamine moiety.

-

Chlorination using phosphorus oxychloride (POCl₃) to form 2,4-dichloro intermediates.

-

Suzuki coupling with methyl-substituted boronic acids to introduce the 6-methyl group.

Final deprotection via hydrogenolysis yields 6-Me-THQD with an overall yield of 32–40%. This method, while laborious, ensures precise regiochemical control.

Reductive Amination Followed by Cyclization

Source outlines a two-step process:

-

Reductive amination of 4-methylcyclohexanone with ammonium acetate and sodium cyanoborohydride.

-

Cyclization with ethyl chloroformate in tetrahydrofuran (THF) under reflux.

This route achieves moderate yields (45–55%) but offers scalability for industrial applications.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for confirming 6-Me-THQD ’s structure. Source documents key spectral data:

X-Ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) from Source resolves 6-Me-THQD ’s planar quinazoline ring with a boat conformation in the tetrahydro region. The methyl group at C6 exhibits minimal steric hindrance, favoring stable crystal packing.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized quinazoline compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline compounds exhibit promising anticancer properties. A study synthesized a library of 8-substituted tetrahydroquinoline derivatives and evaluated their antiproliferative activity against various cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The findings suggested that certain compounds demonstrated significant cytotoxic effects, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties

Tetrahydroquinazoline derivatives have also been investigated for their antimicrobial activities. Compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural features of these compounds contribute to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Poly(ADP-ribose) Polymerase Inhibition

Another noteworthy application is the role of 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, particularly for tumors with DNA repair deficiencies. The ability of this compound to inhibit PARP suggests it could enhance the efficacy of DNA-damaging agents used in chemotherapy .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of tetrahydroquinazine derivatives and their biological activity is critical for drug design. SAR studies have shown that modifications at specific positions on the quinazoline ring can significantly influence the potency and selectivity of these compounds against various biological targets .

Case Studies

Several case studies illustrate the effectiveness of tetrahydroquinazoline derivatives in clinical settings:

- Case Study 1 : A derivative was tested for its antiproliferative effects on human T-lymphocyte cells and demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents.

- Case Study 2 : Another study focused on the synthesis of enantiopure forms of these compounds, revealing that stereochemistry plays a crucial role in their activity against cancer cell lines .

Summary of Findings

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Note: CAS 35042-48-9 is shared with the non-methylated parent compound in some databases; structural verification is critical .

Physicochemical and Industrial Considerations

- Lipophilicity : The 6-methyl group increases logP by ~0.16 compared to the parent compound, enhancing membrane permeability but reducing aqueous solubility .

- Scalability: MCRs for pyrimido derivatives offer industrial advantages (e.g., one-pot synthesis, high atom economy) over stepwise quinazoline syntheses .

Biological Activity

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. This compound has garnered attention for its potential biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor, which plays a significant role in cancer therapy by interfering with DNA repair mechanisms in cancer cells.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a methyl group at the sixth position and two carbonyl groups at positions 2 and 4. This structural configuration is crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4-dione |

As a PARP inhibitor, this compound disrupts the DNA repair process in cells deficient in homologous recombination repair pathways. This leads to the concept of synthetic lethality where cancer cells are selectively targeted while normal cells remain unaffected. The inhibition of PARP enhances the cytotoxic effects of various chemotherapeutic agents by preventing the repair of DNA damage induced by these drugs.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells when used in combination with other DNA-damaging agents .

- Anti-inflammatory Effects : In addition to its anticancer properties, derivatives of tetrahydroquinazoline compounds have been noted for their anti-inflammatory actions in animal models .

- Antioxidant Properties : The compound also demonstrates antioxidant activity by reducing oxidative stress markers in cellular systems .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on A2780 ovarian cancer cells. The results indicated an IC value significantly lower than that of standard chemotherapeutics when combined with other agents .

- PARP Inhibition Mechanism : In vivo studies involving mouse models have shown that treatment with this compound leads to increased apoptosis rates in tumors treated with DNA-damaging agents compared to controls .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparative analysis was conducted:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5,6-Dihydroquinazolin-2(1H)-one | Lacks methyl group; fewer hydrogen atoms | Exhibits different biological activities |

| 4(3H)-Quinazolinone | Contains only one carbonyl group | More stable under certain conditions |

| Quinazoline | Basic structure without tetrahydro modifications | Broader applications but less specificity |

Q & A

Q. What are the common synthetic routes for 6-methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione and its derivatives?

The compound is typically synthesized via cyclization and alkylation reactions. For example, quinazoline-dione derivatives can be prepared by reacting anthranilic acid derivatives with appropriate alkylating agents under reflux conditions. Multi-step procedures involving chlorosulfonic acid or nucleophilic substitutions (e.g., with alcohols or amines) are also employed to introduce functional groups like bromo or sulfonyl moieties .

Example Synthesis Protocol :

Q. How is the structural integrity of 6-methyltetrahydroquinazoline-dione derivatives validated experimentally?

Structural characterization relies on:

- NMR Spectroscopy : and NMR assignments (e.g., using 2D experiments like COSY and HMBC) to confirm connectivity and functional groups .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., for nitro-substituted derivatives) .

- Elemental Analysis : Verify purity (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What purification strategies are effective for isolating quinazoline-dione derivatives?

Common methods include:

- Recrystallization : Use ethanol or methanol for high-purity solids .

- Column Chromatography : Optimize solvent ratios (e.g., chloroform:methanol = 10:10 mL) to separate complex mixtures .

- Filtration and Washing : Remove unreacted precursors using polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar quinazoline-dione derivatives?

Contradictions often arise from overlapping signals in NMR spectra. Solutions include:

Q. What methodologies optimize reaction yields for methyl-substituted quinazoline-dione derivatives?

Key factors include:

- Catalyst Selection : Metal-free or palladium-based catalysts for regioselective substitutions .

- Temperature Control : Reflux conditions (e.g., 5 hours at 80°C) to enhance cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Example Yield Data :

| Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5a | 82 | 290–292 |

| 5b | 73 | >300 |

| 5c | 64 | 298–300 |

Q. How do researchers investigate the biological activity mechanisms of 6-methyltetrahydroquinazoline-dione derivatives?

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .

- Molecular Docking : Predict binding interactions with active sites (e.g., trifluoromethyl groups enhancing hydrophobic contacts) .

- In Vivo Models : Evaluate pharmacokinetics (e.g., metabolic stability in rodent models) .

Q. What experimental approaches assess the stability of 6-methyltetrahydroquinazoline-dione under varying conditions?

- Accelerated Stability Studies : Expose compounds to heat (40–60°C), humidity (75% RH), or UV light for 4–12 weeks .

- HPLC Monitoring : Track degradation products over time .

- pH-Dependent Solubility Tests : Use buffers (pH 1–10) to identify optimal storage conditions .

Q. How do in vitro and in vivo efficacy studies for quinazoline-dione derivatives differ in experimental design?

- In Vitro : Use cell lines (e.g., HeLa or HEK293) to measure cytotoxicity (MTT assay) or receptor binding (radioligand assays) .

- In Vivo : Administer derivatives to animal models (e.g., mice with xenografts) and monitor tumor growth inhibition or biomarker expression .

- Dosage Considerations : Adjust for bioavailability differences (e.g., oral vs. intravenous routes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.